REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[N:2]=1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti](Cl)(Cl)(Cl)Cl>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][NH:7][C:3]2[N:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:12][CH:11]=1 |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
N1=NC(=CC=C1)N
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
titanium(IV) chloride triisopropoxide
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Quantity
|
572 g
|
Type
|
catalyst
|
Smiles
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CC([O-])C.CC([O-])C.CC([O-])C.[Ti](Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
933 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 8 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir at RT 5 h
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ice water
|
Type
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FILTRATION
|
Details
|
the solid was filtered through celite pad
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM (1 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude mass was dissolved in minimum amount of DCM
|
Type
|
EXTRACTION
|
Details
|
the product was extracted in 1.5 N HCl thrice
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Then the solid obtained
|
Type
|
WASH
|
Details
|
was washed with minimum amount of diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNC=2N=NC=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mol | |
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |